N-(3-(1H-imidazol-1-yl)propyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"N-(3-(1H-imidazol-1-yl)propyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide" is a chemical compound notable for its unique structure and properties. The compound features an imidazole ring, a common motif in many pharmaceuticals and biologically active molecules.

Synthesis Analysis

The synthesis of compounds related to "N-(3-(1H-imidazol-1-yl)propyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide" typically involves the formation of imidazole and benzamide frameworks. For instance, Morgan et al. (1990) described the synthesis of N-substituted imidazolylbenzamides demonstrating the methodologies for constructing similar chemical structures (Morgan et al., 1990).

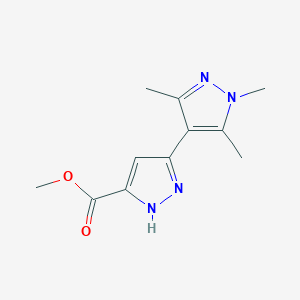

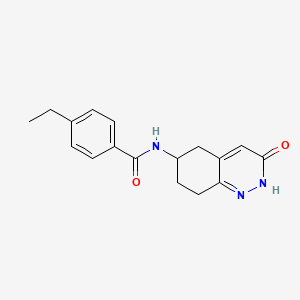

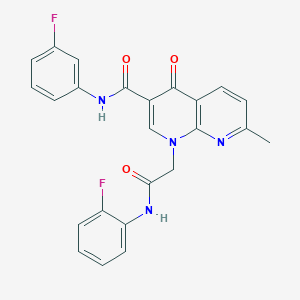

Molecular Structure Analysis

The molecular structure of this compound is characterized by its imidazolyl and benzamide groups. The spatial arrangement of these groups significantly influences the compound's biological activity and chemical properties. Kim et al. (2008) explored similar structures, providing insight into how such molecular frameworks behave (Kim et al., 2008).

Chemical Reactions and Properties

Compounds with an imidazole ring, like "N-(3-(1H-imidazol-1-yl)propyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide," often participate in various chemical reactions due to the presence of reactive functional groups. These reactions can include substitutions and transformations pertinent to pharmaceutical synthesis.

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are influenced by the compound's molecular arrangement. Detailed studies like those by Richter et al. (2023) on similar compounds can provide insights into these aspects (Richter et al., 2023).

Wissenschaftliche Forschungsanwendungen

Synthesis and Heterocyclic Compound Development

Research on compounds structurally related to N-(3-(1H-imidazol-1-yl)propyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide focuses on their synthesis and potential applications in developing new heterocyclic compounds. For instance, thiosemicarbazide derivatives, which share a similar complexity in structure, are used as precursors for synthesizing various heterocyclic compounds such as imidazoles, oxadiazoles, and triazines, showing antimicrobial activities (Elmagd et al., 2017). These synthetic approaches aim to explore the chemical space around heterocycles for potential therapeutic and material science applications.

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, structurally related compounds undergo systematic modifications to improve their drug-like properties and efficacy. For example, modifications of the imidazo[1,2-a]pyrimidine core structure have been investigated to reduce metabolism mediated by aldehyde oxidase, enhancing the therapeutic potential of these compounds in prostate cancer treatment (Linton et al., 2011). Such research demonstrates the importance of structural modifications in developing more effective and selective drug candidates.

Pharmacokinetics and Tissue Distribution Studies

Pharmacokinetics and tissue distribution studies of related compounds, like IN-1130, a novel ALK5 inhibitor, show potential anti-fibrotic effects and highlight the importance of understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates. This compound, with a similar complexity in its molecular structure, demonstrated significant oral bioavailability and distribution into key organs, suggesting its potential as an oral anti-fibrotic drug (Kim et al., 2008). Such studies are crucial for the successful development of new therapeutics, providing insights into their potential efficacy and safety profiles.

Eigenschaften

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-3-(6-methylpyridazin-3-yl)oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-14-6-7-17(22-21-14)25-16-5-2-4-15(12-16)18(24)20-8-3-10-23-11-9-19-13-23/h2,4-7,9,11-13H,3,8,10H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZQRGBKOGNDQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-imidazol-1-yl)propyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2496596.png)

![Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2496597.png)

![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea](/img/structure/B2496600.png)

![1-[(E)-[(2-Hydroxyphenyl)methylidene]amino]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate](/img/structure/B2496604.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2496608.png)

![2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496610.png)

![2-(3,4-dimethylphenoxy)-N-{[(phenylamino)thioxomethyl]amino}acetamide](/img/structure/B2496613.png)